2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzamide
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Overview
Description
2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzamide is a thiourea derivative known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a carbamoylphenyl group, and a carbamothioyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzamide typically involves the reaction of biphenyl-4-carbonyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The resulting intermediate is then treated with thiourea to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; room temperature to reflux conditions.
Substitution: Amines, alcohols; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-dependent enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or modulation of receptor function. The presence of the thiourea group allows for the formation of stable complexes with transition metals, which can be crucial for its biological activity.
Comparison with Similar Compounds
2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzamide can be compared with other thiourea derivatives, such as:
N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide: Similar in structure but with a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity.
N-phenylthiourea: Lacks the biphenyl and carbamoylphenyl groups, resulting in different chemical properties and applications.
N,N’-diphenylthiourea: Contains two phenyl groups attached to the thiourea moiety, leading to distinct chemical behavior and uses.
This compound stands out due to its unique combination of functional groups, which contribute to its versatility in various scientific applications.
Properties
Molecular Formula |
C21H17N3O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[(4-phenylbenzoyl)carbamothioylamino]benzamide |
InChI |
InChI=1S/C21H17N3O2S/c22-19(25)17-8-4-5-9-18(17)23-21(27)24-20(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,22,25)(H2,23,24,26,27) |
InChI Key |
MYAFIOFLNWKQJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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